molecular formula C14H17NS B13197013 Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine

Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine

Cat. No.: B13197013
M. Wt: 231.36 g/mol
InChI Key: UHIYICCSUBWUCZ-UHFFFAOYSA-N
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Description

Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine is an organic compound with the molecular formula C14H17NS It is characterized by the presence of a benzyl group attached to a thiophene ring substituted with two methyl groups at positions 4 and 5, and an amine group attached to the thiophene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine typically involves the reaction of 4,5-dimethylthiophene-3-carbaldehyde with benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl[(4-methylthiophen-3-yl)methyl]amine
  • Benzyl[(5-methylthiophen-3-yl)methyl]amine
  • Benzyl[(4,5-dimethylfuran-3-yl)methyl]amine

Uniqueness

Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine is unique due to the presence of two methyl groups on the thiophene ring, which can influence its electronic properties and reactivity. This structural feature may enhance its stability and binding interactions compared to similar compounds with fewer or no methyl substitutions.

Biological Activity

Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis and Structure

The synthesis of this compound typically involves the alkylation of amines with appropriate thiophene derivatives. The structural formula can be represented as follows:

C14H17NS\text{C}_{14}\text{H}_{17}\text{N}\text{S}

This compound features a benzyl group linked to a 4,5-dimethylthiophene moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, analogues have been tested against several solid tumors and hematological malignancies. The results indicate that these compounds can inhibit key receptor tyrosine kinases (RTKs), including EGFR and HER-2, which are pivotal in cancer progression.

CompoundCell LineIC50 (µM)Mechanism of Action
1K5620.1EGFR inhibition
2HL600.2HER-2 inhibition
3MCF-70.15Multi-kinase target

The above table summarizes some findings related to the anticancer activity of compounds structurally related to this compound.

Enzyme Inhibition

This compound has also shown promise as an inhibitor of various enzymes involved in tumor progression. For example, it has been evaluated for its inhibitory effects on the deubiquitinase USP1/UAF1 complex, which is implicated in cancer cell survival.

In vitro studies have indicated that this compound can effectively inhibit the activity of USP1 at low micromolar concentrations, suggesting its potential as a therapeutic agent targeting this pathway.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of specific structural features in determining biological activity. Modifications to the thiophene ring or the benzyl group significantly affect potency and selectivity.

Key observations include:

  • Substituent Effects : Electron-withdrawing groups on the benzyl moiety enhance activity against certain cancer cell lines.
  • Ring Modifications : Alterations in the thiophene ring structure can lead to improved binding affinity for target enzymes.

Case Study 1: Anticancer Activity in K562 Cells

A recent case study evaluated the effects of this compound on K562 leukemia cells. The compound exhibited an IC50 value of 0.1 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.

Case Study 2: Inhibition of USP1/UAF1 Complex

Another study focused on the inhibition of the USP1/UAF1 complex by this compound. The compound demonstrated significant inhibition at concentrations as low as 0.5 µM in cellular assays, suggesting its potential role in enhancing the efficacy of existing chemotherapeutics by preventing deubiquitination processes that protect cancer cells from apoptosis.

Properties

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

N-[(4,5-dimethylthiophen-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H17NS/c1-11-12(2)16-10-14(11)9-15-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9H2,1-2H3

InChI Key

UHIYICCSUBWUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1CNCC2=CC=CC=C2)C

Origin of Product

United States

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